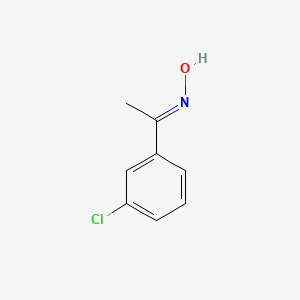

3'-Chloroacetophenone oxime

Description

BenchChem offers high-quality 3'-Chloroacetophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloroacetophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNYMGXSZQBOU-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling and Solvent Interactions of 3'-Chloroacetophenone Oxime: A Technical Guide for Drug Development

Executive Summary

Understanding the solubility profile of intermediate compounds is a critical bottleneck in pharmaceutical synthesis and formulation. 3'-Chloroacetophenone oxime (also known as 1-(3-chlorophenyl)ethanone oxime) is a highly versatile intermediate utilized in the synthesis of oxime ethers, biologically active polymers, and various pharmacological agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic principles governing the solubility of 3'-chloroacetophenone oxime in organic solvents, provide a mechanistic rationale for its solvent interactions, and establish a self-validating experimental protocol for quantifying these parameters.

Physicochemical Landscape and Causality of Solvation

To predict and manipulate the solubility of 3'-chloroacetophenone oxime, one must first deconstruct its molecular architecture. The compound exhibits a melting point of 87°–89°C 1, indicating a moderately strong crystal lattice driven by intermolecular hydrogen bonding.

Its solubility in any given organic solvent is an energetic competition between the solute-solute lattice energy and the solute-solvent solvation energy. This is dictated by two primary structural features:

-

The Oxime Moiety (C=N-OH): Acts as both a hydrogen bond donor and acceptor. In the solid state, oximes frequently self-associate into dimers. Solvents that can act as strong hydrogen bond acceptors will readily disrupt these dimers, driving dissolution.

-

The Chlorophenyl Ring: Imparts significant lipophilicity to the molecule. Solvents with low dielectric constants and high polarizability will engage in favorable van der Waals interactions with this hydrophobic core.

Solvent interactions driving the solubility of 3'-chloroacetophenone oxime.

Thermodynamic Solubility Profile in Organic Solvents

Based on structural extrapolation and established synthetic protocols, the thermodynamic solubility of 3'-chloroacetophenone oxime varies drastically across the dielectric continuum. The table below summarizes its solubility behavior in key organic solvents, providing the mechanistic rationale for each.

| Organic Solvent | Dielectric Constant (ε) | Solubility Category | Estimated Range (mg/mL) | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 | Strong H-bond acceptor; rapidly disrupts intermolecular oxime dimers. Frequently used in aqueous mixtures for synthetic modifications 2. |

| Chloroform (CHCl₃) | 4.8 | Freely Soluble | 50 - 100 | High affinity for the lipophilic chlorophenyl ring; low polarity perfectly matches the solute's hydrophobic core 3. |

| Ethyl Acetate (EtOAc) | 6.0 | Freely Soluble | 50 - 100 | Favorable dipole-dipole interactions; acts as a moderate H-bond acceptor for the oxime hydroxyl group 3. |

| Ethanol (EtOH) | 24.5 | Soluble | 30 - 50 | Protic solvent; engages in H-bonding but competes with oxime self-association. Often used as a primary solvent in synthesis 1. |

| Ligroin / Hexane | ~2.0 | Sparingly Soluble | < 10 | Non-polar; insufficient solvation energy to break the oxime crystal lattice at 25°C. Highly effective as an anti-solvent for recrystallization [[1]](). |

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To generate reliable data for formulation or process chemistry, kinetic dissolution methods are insufficient. The following protocol utilizes a Shake-Flask method coupled with HPLC-UV, designed specifically as a self-validating system to ensure absolute thermodynamic equilibrium.

Step 1: Preparation of Saturated Suspensions

-

Action: Weigh 200 mg of 3'-chloroacetophenone oxime into 2.0 mL amber glass HPLC vials. Add 1.0 mL of the target organic solvent (e.g., EtOAc, CHCl₃).

-

Causality: The addition of an excess solid mass guarantees that the chemical potential of the solute in the solid phase remains equal to that in the solution phase. Without a visible solid pellet, the system is not at thermodynamic equilibrium. Amber glass is utilized to prevent potential UV-induced photo-isomerization (E/Z interconversion) of the oxime double bond.

Step 2: Isothermal Equilibration

-

Action: Seal the vials with PTFE-lined septa. Place them in a thermoshaker set strictly to 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours.

-

Causality: Solubility is a highly temperature-dependent thermodynamic parameter ( ΔG=ΔH−TΔS ). Even minor thermal fluctuations can induce supersaturation cycles, skewing data. A 48-hour agitation period ensures the complete transition from kinetic dissolution to absolute thermodynamic equilibrium.

Step 3: Self-Validating Equilibrium Check

-

Action: Extract 50 µL aliquots at t=24 hours and t=48 hours.

-

Causality: A self-validating system must mathematically prove it has reached steady-state. If the concentration difference between the 24h and 48h time points is less than 2%, thermodynamic equilibrium is confirmed. If the delta exceeds 2%, agitation must continue.

Step 4: Phase Separation via Microfiltration

-

Action: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality: Centrifugation prevents subsequent filter clogging. PTFE is selected for its broad chemical inertness; unlike Nylon or PES, it will not leach extractables into aggressive solvents like CHCl₃ or DMSO, nor will it adsorb the lipophilic oxime. The 0.22 µm pore size ensures no colloidal micro-particulates pass through to artificially inflate the solubility measurement.

Step 5: HPLC-UV Quantification

-

Action: Dilute the filtrate 1:100 in the mobile phase. Inject 10 µL into an HPLC system equipped with a C18 column and a UV detector set to the experimentally determined λmax (typically ~254 nm). Quantify against a 5-point calibration curve ( R2>0.999 ).

-

Causality: Dilution prevents column overloading and detector saturation. HPLC-UV is chosen over simple gravimetric analysis because it provides specific quantification—separating the target oxime from any trace degradation products or unreacted ketone precursors, thereby ensuring absolute data integrity.

Thermodynamic solubility workflow for oxime derivatives.

Strategic Implications for Drug Development

The solubility profile of 3'-chloroacetophenone oxime dictates its handling in downstream pharmaceutical processing. Its high solubility in polar aprotic solvents (DMSO) makes it ideal for SN2 alkylation reactions to form oxime ethers. Conversely, its poor solubility in non-polar aliphatic hydrocarbons (Ligroin/Hexane) provides a highly efficient pathway for product recovery and purification via anti-solvent crystallization. Understanding these thermodynamic boundaries allows process chemists to optimize yields, reduce solvent waste, and ensure the polymorphic purity of the final active pharmaceutical ingredient (API).

References

-

[2] Title: CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound Source: Google Patents URL:

-

[1] Title: US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds Source: Google Patents URL:

Sources

- 1. US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds - Google Patents [patents.google.com]

- 2. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 3. biomall.in [biomall.in]

thermodynamic stability of meta-chloroacetophenone oxime

An In-depth Technical Guide to the Thermodynamic Stability of meta-Chloroacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxime derivatives are of significant interest in medicinal chemistry and materials science, where their stability is a critical parameter for efficacy and safety. This technical guide provides a comprehensive framework for evaluating the . We delve into the intrinsic factors governing stability, including the nuanced interplay of electronic and steric effects introduced by the meta-chloro substituent. This document outlines both experimental and computational methodologies for a robust stability assessment, from synthesis and isomer characterization to detailed thermal analysis and theoretical energy calculations. The protocols and insights presented herein are designed to equip researchers with the necessary tools to thoroughly characterize this and similar molecular entities.

Introduction: The Significance of Oxime Stability

Oximes, organic compounds characterized by the RR'C=N-OH functional group, are versatile intermediates in organic synthesis and are found in numerous bioactive molecules.[1][2] Their application in drug development is widespread, leveraging their role as stable linkages in bioconjugation and as precursors for various heterocyclic compounds.[3][4] The thermodynamic stability of an oxime is not absolute; it is intrinsically governed by the molecular architecture—specifically the electronic properties and steric demands of the substituents attached to the carbon and nitrogen atoms of the C=N bond.[5] Compared to analogous imines and hydrazones, oximes generally exhibit superior hydrolytic stability, a feature attributed to the electronegativity of the oxygen atom.[5][6]

The subject of this guide, meta-chloroacetophenone oxime, presents a compelling case study. As a derivative of acetophenone, it is expected to possess greater stability than aldehyde-derived oximes.[3] The introduction of a chloro-substituent on the phenyl ring at the meta position introduces specific electronic and steric effects that modulate the stability of the molecule and its geometric isomers. Understanding these effects is paramount for predicting the compound's behavior in various chemical and biological environments.

Structural Considerations: E/Z Isomerism in meta-Chloroacetophenone Oxime

A critical aspect of oxime chemistry is the potential for geometric isomerism around the C=N double bond. For meta-chloroacetophenone oxime, this manifests as two distinct stereoisomers: the E (entgegen) and Z (zusammen) isomers. In this context, the Z-isomer has the hydroxyl group and the phenyl ring cis (on the same side) to each other, while the E-isomer has them in a trans (on opposite sides) configuration.

The relative population and stability of these isomers are not trivial. Theoretical calculations and experimental observations on similar acetophenone oximes often suggest that the E-isomer is the more thermodynamically stable and, therefore, the predominant form.[7] This preference can be attributed to minimizing steric repulsion. However, factors like intramolecular hydrogen bonding or specific solvent interactions can sometimes favor the Z-isomer.[8] A thorough stability analysis must therefore consider both isomers.

The following diagram illustrates the equilibrium between the E and Z isomers.

Caption: E/Z Isomerization of meta-chloroacetophenone oxime.

Synthesis and Isomer Characterization

The synthesis of acetophenone oximes is typically achieved through the condensation reaction of the corresponding acetophenone with hydroxylamine.[1][9] This reaction often yields a mixture of E and Z isomers, with the ratio depending on the reaction conditions and the electronic and steric nature of the substituents on the acetophenone.[1][10]

Protocol 1: Synthesis of meta-Chloroacetophenone Oxime

-

Dissolution: Dissolve meta-chloroacetophenone in a suitable solvent such as ethanol.

-

Hydroxylamine Solution Preparation: In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium acetate.[1][11] The base is crucial for liberating the free hydroxylamine nucleophile.

-

Reaction: Add the hydroxylamine solution to the acetophenone solution.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete conversion. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization of the oxime product.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the purified oxime.[11]

The resulting product will likely be a mixture of isomers. Separation can be achieved through techniques that exploit differences in their physical properties, such as fractional crystallization or column chromatography.[11]

Spectroscopic Characterization of E/Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between E and Z oxime isomers.[12]

-

¹H NMR: The chemical shift of protons on the carbon alpha to the oxime will differ due to the anisotropic effect of the C=N bond and through-space interactions with the hydroxyl group.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the ipso-carbon of the phenyl ring and the methyl carbon, will be distinct for each isomer.[13]

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of a compound is related to its potential energy; more stable compounds possess lower potential energy.[14] This can be experimentally probed by measuring the energy released or absorbed during controlled decomposition. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this endeavor.[15][16]

The diagram below outlines the comprehensive workflow for this assessment.

Caption: Workflow for Thermodynamic Stability Assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.[17][18]

Protocol 2: DSC Analysis

-

Sample Preparation: Accurately weigh 3-9 mg of the purified E or Z isomer of meta-chloroacetophenone oxime into a pressure-resistant crucible (e.g., gold-plated stainless steel).[19]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Methodology: Heat the sample under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant rate, typically 5-10 °C/min.[19][20] The temperature program should extend beyond the expected decomposition, for instance, from ambient to 350°C.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

Endothermic Peaks: Indicate melting, providing the melting point (Tₘ) and enthalpy of fusion (ΔHfus).

-

Exothermic Peaks: Indicate decomposition. The onset temperature of the exotherm is a critical indicator of thermal stability. The area under the peak corresponds to the enthalpy of decomposition (ΔHdecomp).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns, thermal stability, and the presence of volatile components.[16][21]

Protocol 3: TGA Analysis

-

Sample Preparation: Weigh 5-10 mg of the purified oxime isomer into a ceramic or platinum TGA pan.[20]

-

Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

-

Methodology: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[20][21] The mass of the sample is continuously monitored.

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss is a key parameter for thermal stability.[21] The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of mass loss.

Data Interpretation

By comparing the DSC and TGA data for the E and Z isomers, their relative thermodynamic stabilities can be determined. The isomer with a higher onset temperature of decomposition is considered more thermally stable.

| Parameter | Description | Significance for Stability |

| Tₘ (Melting Point) | Temperature at which the solid-to-liquid phase transition occurs. | Provides information on crystal lattice energy. |

| Tₒₙₛₑₜ (Decomposition) | Temperature at which decomposition begins (from DSC exotherm or TGA mass loss). | A primary indicator of thermal stability; a higher Tₒₙₛₑₜ signifies greater stability. |

| ΔHdecomp (Enthalpy) | The amount of heat released during decomposition. | Quantifies the energy of the decomposition event. |

Computational Analysis of Isomer Stability

Alongside experimental methods, computational chemistry provides powerful insights into the intrinsic stability of molecules.[8] Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the ground-state energies of the E and Z isomers of meta-chloroacetophenone oxime.

Methodology:

-

Structure Optimization: The 3D structures of both the E and Z isomers are computationally built and their geometries are optimized to find the lowest energy conformation.

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures.

-

Stability Comparison: The calculated total energies (or Gibbs free energies) of the two isomers are compared. The isomer with the lower energy is predicted to be the more thermodynamically stable.[8]

The presence of the meta-chloro substituent influences stability through two primary mechanisms:

-

Inductive Effect: The electronegative chlorine atom withdraws electron density from the phenyl ring, which can affect the electron density at the C=N bond.[5]

-

Steric Effect: The size of the chlorine atom can influence the preferred conformation of the phenyl ring relative to the oxime group, potentially creating steric hindrance that destabilizes one isomer over the other.

The interplay of these effects determines the ultimate stability.

Caption: Factors Influencing Oxime Stability.

Computational studies have shown that for some oximes, the energy barrier for E/Z interconversion can be very high (around 200 kJ/mol), making them configurationally stable at room temperature.[8]

Conclusion

The is a multifaceted property governed by its isomeric form and the electronic and steric influence of its substituents. A comprehensive evaluation requires a synergistic approach, combining chemical synthesis, isomer separation, and characterization with rigorous experimental and computational analysis. By employing thermal analysis techniques such as DSC and TGA, researchers can obtain quantitative data on decomposition temperatures and energetics. These experimental findings, when rationalized through the lens of computational chemistry, provide a complete and robust understanding of the molecule's stability profile. This guide provides the foundational protocols and theoretical framework necessary for drug development professionals and scientists to confidently assess the thermodynamic stability of this, and structurally related, oximes.

References

- Benchchem. A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.

- Benchchem. Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.

- Dirksen, A. and Hackeng, T.M. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.

- Le Saux, M., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. PMC - NIH.

- Benchchem. Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime.

- Benchchem. Spectroscopic Profile of Cyclopentanone Oxime: An Isomeric Analysis.

- Panteleev, M.D., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.

- Benchchem. An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime.

- Bawa, M. and Sawalem, M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group.

- Gulevich, A.V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. ACS Publications.

- Gorrod, J.W. and Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica.

- ResearchGate. TGA spectra of the pristine oximes (dashed lines) and oximes blended with 2-ethylhexylamine (solid lines).

- PubChem. Chloroacetophenone oxime.

- Le Saux, M., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing.

- Varfolomeev, M.A., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.

- Unaleroglu, C., et al. (2016). Quantum Chemical Studies of the Substituent Effect on the Reaction of Carbonyl Oxime with Amine. The Journal of Physical Chemistry A.

- Africa Commons. Synthesis and Isomeric Ratio Determination of Acetophenone Oxime.

- CORE. Synthetic and Mechanistic Investigation of an Oxime Ether Electrocyclization Approach to Heteroaromatic Boronic Acid Derivatives.

- ResearchGate. (a) Differential scanning calorimetry (DSC): First heating and cooling...

- Wikipedia. Oxime.

- Glidewell, C., et al. (1995). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. Journal of the Chemical Society, Perkin Transactions 2.

- Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1 H- 19 F and 13 C. MDPI.

- College of Engineering and Applied Science. experimental thermodynamics volume vii.

- NPL. Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.

- Low, J.N., et al. (2013). Structural Chemistry of Oximes. ACS Publications.

- RePEc. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.

- Google Patents. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

- Benchchem. Overcoming E/Z isomerization issues in Beckmann rearrangement.

- ResearchGate. Reactivity of oximes for diverse methodologies and synthetic applications.

- Canadian Science Publishing. Conformational analysis of ketoximes by the application of carbon-13 nuclear magnetic resonance spectroscopy.

- Reddit. [Spoiler] AAMC FL3 C/P #9.

- Wikipedia. Chloroacetophenone oxime.

- R Discovery. Conformational potential energy curves of acetophenone and α-substituted acetophenones.

- Journal of the American Chemical Society. Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule.

- ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- Chemistry LibreTexts. Ch 2 :Thermodynamics and Stability.

- RSC Publishing. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur.

- Wikipedia. Differential scanning calorimetry.

- Wikipedia. Thermogravimetric analysis.

- Avantor. 4'-Chloroacetophenone oxime ≥95% for synthesis.

- RSC Publishing. Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand.

- KU Leuven. Thermogravimetric analysis — Functional Oxides Coating Center.

- PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- MDPI. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.

- Bawa, M. and Sawalem, M. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Journal of Pharmaceutical and Applied Chemistry.

- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).

Sources

- 1. arpgweb.com [arpgweb.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. africacommons.net [africacommons.net]

- 8. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime | MDPI [mdpi.com]

- 9. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters [ideas.repec.org]

- 10. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. reddit.com [reddit.com]

- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Thermogravimetric analysis — Functional Oxides Coating Center [fys.kuleuven.be]

Resolving Chemical Identity: An In-Depth Technical Guide to 3'-Chloroacetophenone Oxime and CAS 25017-08-7

Executive Summary & Nomenclature Resolution

In drug development and synthetic chemistry, precise chemical informatics is the bedrock of reproducible research. A common database collision occurs when querying "3'-Chloroacetophenone oxime CAS number 25017-08-7". This query inadvertently merges two structurally and functionally distinct chemical entities[1][2].

As a Senior Application Scientist, I must first resolve this discrepancy to ensure scientific integrity:

-

Entity A: 3'-Chloroacetophenone oxime is officially registered under CAS 24280-07-7 [2][3].

-

Entity B: CAS 25017-08-7 exclusively identifies 4'-Chlorovalerophenone (also known systematically as 1-(4-chlorophenyl)pentan-1-one)[1].

This whitepaper deconstructs both compounds, providing validated physicochemical data, mechanistic synthesis pathways, and self-validating experimental protocols to ensure absolute clarity for researchers and procurement specialists.

Quantitative Physicochemical Profiling

Understanding the baseline properties of these compounds is critical for determining their behavior in downstream applications, such as Beckmann rearrangements for oximes or active pharmaceutical ingredient (API) precursor synthesis for valerophenones[4].

| Property | 3'-Chloroacetophenone Oxime | 4'-Chlorovalerophenone |

| CAS Number | 24280-07-7[2] | 25017-08-7[1] |

| Molecular Formula | C8H8ClNO[2] | C11H13ClO |

| Molar Mass | 169.61 g/mol [4] | 196.67 g/mol |

| Physical State | Solid (Crystalline) | Light yellow transparent liquid |

| Melting Point | 87–89 °C[5] | 29–33 °C |

| Boiling Point | N/A (Decomposes) | 156 °C at 14 mmHg |

| Hazard Classification | Irritant (Skin/Eyes) | H302, H315, H319, H335[1] |

3'-Chloroacetophenone Oxime (CAS 24280-07-7): Synthesis and Mechanisms

Oximes are highly versatile intermediates. The synthesis of 3'-chloroacetophenone oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of 3'-chloroacetophenone[6].

Mechanistic pathway for the oximation of 3'-chloroacetophenone.

Self-Validating Experimental Protocol: Oximation Workflow To ensure high yield and purity, the following protocol integrates causality-driven steps[5][6]:

-

Dissolution: Dissolve 1.0 eq of 3'-chloroacetophenone in absolute ethanol.

-

Causality: Ethanol ensures complete solvation of the hydrophobic ketone while remaining miscible with the aqueous reagents added later[6].

-

-

Base Addition: Prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).

-

Causality: NaOH neutralizes the hydrochloride salt, liberating the highly nucleophilic free hydroxylamine base required for the attack on the carbonyl carbon[6].

-

-

Nucleophilic Addition: Add the aqueous mixture to the ethanolic ketone solution dropwise. Reflux gently at 80 °C for 2 hours.

-

Causality: Elevated temperature overcomes the activation energy barrier for the formation of the tetrahedral hemiaminal intermediate.

-

-

Acidification & Precipitation: Cool the mixture and adjust the pH to 3–5 using dilute HCl.

-

Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting ketone spot provides a self-validating endpoint.

4'-Chlorovalerophenone (CAS 25017-08-7): Synthesis and Mechanisms

4'-Chlorovalerophenone is a critical building block synthesized via electrophilic aromatic substitution, specifically Friedel-Crafts acylation[7].

Friedel-Crafts acylation mechanism yielding 4'-chlorovalerophenone.

Self-Validating Experimental Protocol: Friedel-Crafts Acylation

-

Lewis Acid Activation: Suspend anhydrous Aluminum Chloride (AlCl3, 1.2 eq) in dry dichloromethane (DCM) under an inert argon atmosphere. Slowly add valeryl chloride (1.0 eq) at 0 °C.

-

Causality: AlCl3 acts as a strong Lewis acid, complexing with the carbonyl oxygen of valeryl chloride to generate the highly reactive, electrophilic acylium ion[7].

-

-

Electrophilic Attack: Introduce chlorobenzene (1.0 eq) dropwise while maintaining the temperature below 5 °C.

-

Causality: Chlorobenzene acts as the nucleophile. While the chloro group is ortho/para directing, the significant steric hindrance of the bulky acylium ion heavily favors substitution at the para position, yielding 4'-chlorovalerophenone[7].

-

-

Quenching: Carefully pour the reaction mixture over crushed ice and 1M HCl.

-

Causality: The acidic aqueous quench hydrolyzes the aluminum complex, liberating the free ketone product and preventing the formation of insoluble aluminum hydroxide emulsions.

-

-

Validation: Perform GC-MS on the organic layer. A molecular ion peak at m/z 196 confirms the presence of 4'-chlorovalerophenone, serving as an absolute analytical validation of the product[1].

References

-

ChemBK. "25017-08-7 - Physico-chemical Properties". Available at: [Link]

-

PubChem, National Institutes of Health. "4'-Chlorovalerophenone | C11H13ClO | CID 90686". Available at: [Link]

- Google Patents. "US4124227A - Oxime ethers of Michler's hydrol, method of producing same".

Sources

- 1. 4'-Chlorovalerophenone | C11H13ClO | CID 90686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Chloroacetophenone oxime | 24280-07-7 [sigmaaldrich.com]

- 3. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 24280-07-7|3'-Chloroacetophenone oxime|BLD Pharm [bldpharm.com]

- 5. US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds - Google Patents [patents.google.com]

- 6. US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds - Google Patents [patents.google.com]

- 7. Buy Pentanoyl chloride, 2-chloro- | 61589-68-2 [smolecule.com]

An In-Depth Technical Guide to the pKa and Acidity of 3'-Chloroacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The determination and comprehension of a molecule's acidity, quantified by its pKa value, are fundamental in the fields of chemical research and pharmaceutical development. This guide provides a comprehensive technical overview of the pKa and acidity of 3'-Chloroacetophenone oxime. We will delve into the theoretical underpinnings of its acidity, focusing on the electronic effects of the chloro-substituent. Furthermore, this document outlines detailed, field-proven experimental protocols for the accurate determination of its pKa, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for scientists engaged in research and development where the physicochemical properties of oxime-containing compounds are of paramount importance.

Introduction: The Significance of pKa in a Molecular Context

3'-Chloroacetophenone oxime is an organic compound featuring an oxime functional group attached to a chloro-substituted aromatic ring. The acidity of the oxime proton is a critical parameter that influences the molecule's overall physicochemical properties, including its solubility, lipophilicity, and reactivity. In the context of drug development, the pKa value is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as it dictates the extent of ionization at physiological pH. A thorough understanding of the pKa of 3'-Chloroacetophenone oxime is therefore essential for its application in medicinal chemistry and materials science.

The structure of 3'-Chloroacetophenone oxime is presented below:

Figure 1: Chemical structure of 3'-Chloroacetophenone oxime.

Theoretical Framework: Understanding the Acidity of 3'-Chloroacetophenone Oxime

The acidity of an oxime is determined by the stability of its conjugate base, the oximide anion, which is formed upon deprotonation of the hydroxyl group. The presence of substituents on the aromatic ring can significantly influence the pKa value through inductive and resonance effects.

The Role of the Chloro-Substituent

The chlorine atom at the meta-position (3'-position) of the acetophenone ring plays a crucial role in modulating the acidity of the oxime proton. Its influence can be understood through the following electronic effects:

-

Inductive Effect (-I): Chlorine is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect helps to stabilize the negative charge on the oxygen atom of the oximide anion, thereby increasing the acidity of the oxime and lowering its pKa value compared to the unsubstituted acetophenone oxime.

-

Resonance Effect (+R): While chlorine has lone pairs of electrons that can be delocalized into the aromatic ring (a +R effect), this effect is generally weaker than its inductive effect, especially from the meta position. From the meta position, the resonance effect does not directly delocalize the negative charge of the oximide.

The net result of these electronic effects is an increase in the acidity of 3'-Chloroacetophenone oxime relative to the parent acetophenone oxime.

Estimation of pKa using the Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[1] It can be used to estimate the pKa of a substituted compound based on the pKa of the parent compound and the substituent constant (σ).

The equation is as follows:

pKa(substituted) = pKa(unsubstituted) - ρσ

Where:

-

pKa(substituted) is the pKa of the substituted compound (3'-Chloroacetophenone oxime).

-

pKa(unsubstituted) is the pKa of the parent compound (acetophenone oxime).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which is specific to the substituent and its position on the ring.

A predicted pKa value for the unsubstituted acetophenone oxime is approximately 11.43.[2][3][4] The Hammett σ constant for a meta-chloro substituent is +0.37. The ρ value for the ionization of phenols in water at 25°C is approximately 2.2, which can be used as an approximation for oximes due to the similarity in the deprotonation of a hydroxyl group attached to an aromatic system.

Using these values, we can estimate the pKa of 3'-Chloroacetophenone oxime:

pKa ≈ 11.43 - (2.2 * 0.37) pKa ≈ 11.43 - 0.814 pKa ≈ 10.62

This calculation suggests that the 3'-chloro substituent significantly increases the acidity of the acetophenone oxime.

Experimental Determination of pKa

For precise and reliable pKa values, experimental determination is essential. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.[5][6]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a standard solution of 3'-Chloroacetophenone oxime (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system such as a methanol-water or ethanol-water mixture may be required.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Procedure:

-

Pipette a known volume of the 3'-Chloroacetophenone oxime solution into a beaker.

-

If necessary, add a co-solvent to ensure solubility throughout the titration.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring at a constant rate.

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be performed with smaller sample quantities.[7][8]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the estimated pKa of 3'-Chloroacetophenone oxime.

-

Prepare a concentrated stock solution of 3'-Chloroacetophenone oxime in a suitable solvent (e.g., methanol or ethanol).

-

-

Spectral Acquisition:

-

Determine the UV-Vis absorbance spectrum of the fully protonated (acidic) form of the oxime by adding a small aliquot of the stock solution to a buffer of low pH (e.g., pH 2).

-

Determine the UV-Vis absorbance spectrum of the fully deprotonated (basic) form by adding a small aliquot of the stock solution to a buffer of high pH (e.g., pH 12).

-

From these spectra, identify the wavelength(s) where the absorbance difference between the acidic and basic forms is maximal.

-

-

Titration Procedure:

-

Prepare a series of solutions by adding a constant, small aliquot of the 3'-Chloroacetophenone oxime stock solution to each of the prepared buffer solutions.

-

Measure the absorbance of each solution at the predetermined wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance values against the corresponding pH values. This should generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

-

Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation:

pKa = pH + log((A - A_b) / (A_a - A))

Where:

-

A is the absorbance of the solution at a given pH.

-

A_a is the absorbance of the fully protonated (acidic) form.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

-

Data Summary and Interpretation

| Compound | Predicted pKa | Method of Determination |

| Acetophenone oxime | ~11.43 | Prediction[2][3][4] |

| 3'-Chloroacetophenone oxime | ~10.62 | Hammett Equation Estimation |

The estimated pKa of ~10.62 for 3'-Chloroacetophenone oxime indicates that it is a weak acid. At physiological pH (~7.4), the compound will exist predominantly in its neutral, protonated form. This has significant implications for its biological activity and pharmacokinetic properties, as the neutral form is generally more membrane-permeable.

Conclusion

This technical guide has provided a comprehensive overview of the pKa and acidity of 3'-Chloroacetophenone oxime. The theoretical basis for its acidity, influenced by the electron-withdrawing nature of the meta-chloro substituent, has been discussed, and an estimated pKa value has been calculated using the Hammett equation. Furthermore, detailed, step-by-step protocols for the experimental determination of the pKa using both potentiometric and spectrophotometric titration have been presented. The accurate determination of this fundamental physicochemical parameter is crucial for the effective application of 3'-Chloroacetophenone oxime in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones - R Discovery. (1973, May 1). Retrieved March 7, 2026, from [Link]

-

Acetophenone oxime | C8H9NO | CID 5464950 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. (2002, May 1). Retrieved March 7, 2026, from [Link]

-

Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for - IRIS. (n.d.). Retrieved March 7, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved March 7, 2026, from [Link]

-

CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved March 7, 2026, from [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. (n.d.). Retrieved March 7, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved March 7, 2026, from [Link]

-

Substituent Effects & Hammett Equation | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (n.d.). Retrieved March 7, 2026, from [Link]

-

Acetophenone, 3'-chloro- - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf - TSI Journals. (2011, October 28). Retrieved March 7, 2026, from [Link]

-

Chloroacetophenone oxime. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. Acetophenone oxime CAS#: 613-91-2 [m.chemicalbook.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. Acetophenone oxime | 613-91-2 [chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scirp.org [scirp.org]

Engineering 3'-Chloroacetophenone Oxime Derivatives: Synthesis, Functionalization, and Pharmacological Profiling

Executive Summary

The >C=N-O-R moiety is a highly versatile pharmacophore in modern medicinal chemistry and agrochemical development[1]. Within this class, 3'-chloroacetophenone oxime and its derivatives (ethers and esters) represent a privileged scaffold. The introduction of a meta-chloro substituent on the acetophenone ring significantly alters the molecule's electronic landscape and lipophilicity, enhancing target binding and membrane permeation. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structural functionalization, and biological activities of 3'-chloroacetophenone oxime derivatives, designed for researchers and drug development professionals.

Structural Rationale and Structure-Activity Relationship (SAR)

The core structure of 3'-chloroacetophenone oxime serves as a critical intermediate. The pharmacological efficacy of its downstream derivatives is governed by three primary structural features:

-

The 3'-Chloro Substituent: Halogenation at the meta position increases the overall lipophilicity (LogP) of the molecule. This is an essential modification for penetrating the lipid bilayers of fungal, bacterial, and cancer cell membranes. Furthermore, the electron-withdrawing nature of the chlorine atom stabilizes the intermediate oximate anion during synthesis and increases the electrophilicity of the aromatic system, which can enhance binding affinity to target enzymes via halogen bonding.

-

Ether vs. Ester Linkages: Oxime ethers are generally more hydrolytically stable than oxime esters[1]. This stability makes ethers highly suitable for systemic pharmacological applications (e.g., oral anticancer or antidepressant drugs)[2]. Conversely, oxime esters can act as prodrugs that are readily hydrolyzed by fungal or bacterial esterases, making them highly effective as topical antifungals or agricultural biocides[3].

-

Stereochemistry (E/Z Isomerism): Acetophenone oximes predominantly form the thermodynamically stable E-isomer (typically in an 8:1 ratio over the Z-isomer)[3],[4]. The E-isomer minimizes steric repulsion between the bulky meta-chlorophenyl ring and the hydroxyl group, presenting an extended conformation that allows the lipophilic aryl ring and the functionalized oxygen substituent to interact with distinct binding pockets in target proteins.

Synthetic Workflows and Derivatization Logic

The synthesis of highly active derivatives requires a two-phase approach: the formation of the core oxime, followed by selective O-alkylation or O-acylation.

Synthetic workflow for 3'-chloroacetophenone oxime and its derivatization into ethers and esters.

Protocol 1: Synthesis of the Core 3'-Chloroacetophenone Oxime

Causality: Hydroxylamine hydrochloride is used as the nitrogen source, but it requires a base to liberate the free, nucleophilic hydroxylamine. A mixed solvent system (ethanol/water) is mandatory to co-solubilize the organic ketone and the inorganic salts[5].

-

Preparation: Dissolve 1.0 equivalent of 3'-chloroacetophenone in absolute ethanol[5].

-

Nucleophile Generation: In a separate vessel, dissolve 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of distilled water. Slowly add 1.5 equivalents of a base (e.g., sodium carbonate or potassium hydroxide)[5].

-

Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution under continuous stirring.

-

Reaction: Reflux the mixture for 30–45 minutes. The reaction proceeds via a tetrahedral hemiaminal intermediate, followed by rapid dehydration[3].

-

Isolation & Purification: Cool the mixture to induce crystallization. Filter the precipitate and recrystallize from a benzene/ligroin or ethanol/water mixture to enrich the E-isomer[5].

-

Self-Validation: Perform IR spectroscopy. The successful conversion is marked by the disappearance of the strong carbonyl (C=O) stretch near 1680 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch at ~3212 cm⁻¹ and an imine (C=N) stretch at ~1497 cm⁻¹[3],[4].

Protocol 2: Room-Temperature O-Alkylation (Oxime Ethers)

Causality: Traditional alkylation requires harsh heating with NaH in DMF. By utilizing pulverized KOH in anhydrous DMSO, DMSO acts as a polar aprotic solvent that poorly solvates the oximate anion. This renders the anion a "naked," highly reactive nucleophile, allowing the reaction to proceed rapidly at room temperature without thermal degradation[6].

-

Deprotonation: Dissolve the purified 3'-chloroacetophenone oxime in anhydrous DMSO. Add pulverized KOH (superbase) and stir for 15 minutes[6].

-

Alkylation: Add the desired alkyl or benzyl chloride dropwise to the mixture.

-

Reaction: Stir at room temperature for 2–2.5 hours[6].

-

Workup & Validation: Quench with ice water, extract with ethyl acetate, and concentrate. Validate via ¹H-NMR by confirming the disappearance of the oxime -OH proton (typically >11 ppm) and the appearance of new aliphatic protons corresponding to the ether linkage[4],[6].

Pharmacological Profiling and Biological Activity

Acetophenone oxime derivatives exhibit a remarkably broad spectrum of biological activities, heavily dictated by their O-substituents[7],[8].

Quantitative Efficacy Data

The following table summarizes the quantitative pharmacological data of various functionalized acetophenone oxime derivatives across different biological targets:

| Derivative Class | Representative Modification | Target Organism / Cell Line | Quantitative Efficacy | Mechanism of Action |

| Terphthaloyl Oxime Esters | O-Acylation (Terphthaloyl chloride) | Aspergillus niger | 38% – 100% Growth Inhibition (at 30 ppm)[3] | Cell wall/membrane disruption |

| Alkyl Oxime Ethers | O-Alkylation (Morpholinoethyl) | HeLa, A-549 Cancer Cells | EC₅₀ ≈ 7 µg/mL (30 µM)[2] | Apoptosis induction / Cytotoxicity |

| Benzyl Oxime Ethers | O-Alkylation (4-bromobenzyl) | Rhizoctonia solani | EC₅₀ = 8.5 µg/mL[1] | Mycelial growth inhibition |

Mechanism of Action: Antifungal & Antimicrobial Pathways

Oxime esters (such as terphthaloyl derivatives) demonstrate potent antifungal activity, often outperforming commercial standards like clotrimazole[3]. When functionalized with azole moieties, oxime ethers act as potent inhibitors of fungal ergosterol biosynthesis. The basic nitrogen of the azole coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51), while the lipophilic 3'-chloroacetophenone scaffold anchors the molecule within the enzyme's hydrophobic active site[1].

Putative antifungal mechanism of azole-functionalized oxime ethers via CYP51 enzyme inhibition.

Anticancer Potential

Recent oncology research highlights the cytotoxicity of oxime ethers against various human cancer cell lines. Derivatives featuring morpholinoethyl or benzothiophene moieties have shown highly specific toxicity against adenocarcinomas (Caco-2, HeLa, and A-549), reducing cell viability in a dose-dependent manner by triggering apoptotic pathways[2]. The hydrolytic stability of the ether linkage ensures that the molecule remains intact in the systemic circulation long enough to reach the tumor microenvironment[1],[2].

Conclusion

3'-Chloroacetophenone oxime is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By leveraging the lipophilicity of the meta-chloro substitution and strategically selecting between ether and ester linkages, researchers can rapidly generate libraries of compounds with targeted antifungal, antimicrobial, or cytotoxic properties. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, utilizing room-temperature superbase methodologies to maximize yield and preserve sensitive functional groups.

References

- Buy Acetophenone oxime | 613-91-2 - Smolecule, smolecule.com,

- Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters, arpgweb.com,

- Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Deriv

- US4124227A - Oxime ethers of Michler's hydrol..., google.com,

- A Review of Biologically Active Oxime Ethers - PMC, nih.gov,

- Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers, misur

- The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents, mdpi.com,

- Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base, d-nb.info,

Sources

- 1. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arpgweb.com [arpgweb.com]

- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 5. US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. Buy Acetophenone oxime | 613-91-2 [smolecule.com]

- 8. Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Derivatives and X-ray Structure of 1,1′-(4,4′-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-di-yl)bis(oxy)bis(4,1-phenylene))diethanone - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 3'-Chloroacetophenone Oxime Analogs: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the oxime moiety (>C=N–OH) and its ether/ester derivatives (>C=N–O–R) serve as highly versatile pharmacophores. They offer unique hydrogen-bonding capabilities, structural rigidity, and modularity that can be finely tuned for specific biological targets[1]. Among these, 3'-Chloroacetophenone oxime (and its analogs) represents a particularly compelling chemical space.

The strategic placement of a chlorine atom at the meta (3') position of the phenyl ring is not arbitrary. From a structure-activity relationship (SAR) perspective, the meta-chloro substitution provides an optimal balance of inductive electron withdrawal and enhanced lipophilicity without introducing the severe steric hindrance often associated with ortho-substitutions. This specific modification has been shown to significantly improve blood-brain barrier penetration and target receptor affinity, particularly in neurological drug development[2].

This whitepaper synthesizes current literature to detail the biological activities, mechanistic pathways, and self-validating experimental protocols for synthesizing and evaluating 3'-chloroacetophenone oxime analogs.

Core Biological Activities & Mechanisms of Action

The biological efficacy of 3'-chloroacetophenone oxime derivatives spans multiple therapeutic areas. By modifying the hydroxyl group of the oxime into various esters or ethers, researchers can direct the molecule toward specific molecular targets.

Neurological Allosteric Modulation

Derivatives of 3-chloroacetophenone are critical precursors in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5)[2]. These compounds are heavily investigated for treating anxiety, drug addiction, and Fragile X syndrome. The 3-chloro substitution on the aniline/phenyl ring specifically enhances binding affinity within the allosteric pocket of mGlu5 compared to unsubstituted or bulkier analogs[2].

Antimicrobial and Antifungal Efficacy

Oxime esters, particularly terphthaloyl oxime esters derived from acetophenones, exhibit potent antifungal properties. In standardized assays, these analogs have demonstrated significant inhibitory levels (up to 100% at 30 ppm) against agricultural and human pathogens such as Aspergillus niger, outperforming or matching commercial standards like clotrimazole[3]. The mechanism likely involves the disruption of fungal cell membrane integrity driven by the lipophilic nature of the halogenated aromatic ring.

Cardiovascular Nitric Oxide (NO) Donation

Oximes and their amidoxime counterparts are increasingly recognized for their ability to act as Nitric Oxide (NO) donors[4]. Unlike endogenous NO production, which relies on Nitric Oxide Synthase (NOS), these analogs undergo enzymatic or oxidative cleavage to release NO directly. This pathway induces potent vasodilation and positive inotropic effects in vascular tissues, presenting a novel approach for blood pressure regulation[4].

Oncology and Cytotoxicity

Certain oxime esters and naphthoquinone-linked oxime derivatives exhibit targeted cytotoxicity against cancer cell lines[5][6]. The mechanism of action is multifaceted, involving both direct DNA cleavage and the inhibition of critical enzymes like secretory phospholipase A2 or tubulin polymerization (antimitotic activity)[5].

Pharmacological Pathways Visualization

To conceptualize the divergent therapeutic applications of these analogs, the following logical relationship diagram maps the core structure to its downstream biological effects.

Divergent pharmacological pathways of 3'-chloroacetophenone oxime analogs.

Quantitative Data Summary

The following table synthesizes the comparative biological activities of various acetophenone oxime derivatives based on recent literature data.

| Derivative Class | Primary Target / Application | Observed Effect / Potency | Reference |

| 3-Chloro-phenyl Isoxazoles | mGlu5 Receptor (NAM) | High affinity; enhanced brain penetration | [2] |

| Terphthaloyl Oxime Esters | Aspergillus niger (Fungi) | 38% to 100% inhibition at 30 ppm | [3] |

| O-Benzyl Oxime Ethers | E. graminis (Fungi) | 100% fungicidal activity at 3.15 mg/L | [1] |

| Aromatic Amidoximes | Vascular Smooth Muscle | Significant NO-mediated vasodilation | [4] |

| Naphthoquinone Oximes | Cancer Cell Lines | Moderate to high cytotoxicity | [6] |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical step to empower researchers to troubleshoot and optimize.

Protocol A: Ultrasound-Assisted Synthesis of 3'-Chloroacetophenone Oxime

Rationale: Conventional condensation of sterically hindered ketones with hydroxylamine requires prolonged refluxing, which can degrade sensitive functional groups. Ultrasound irradiation induces acoustic cavitation, providing localized high temperatures and pressures that accelerate the nucleophilic attack of the nitrogen electron pair onto the electrophilic carbonyl carbon, drastically reducing reaction time and improving yield[7].

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of 3'-chloroacetophenone in 5.0 mL of absolute ethanol in a reaction vessel.

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.25 mmol) dissolved in 0.5 mL of deionized water.

-

Buffer Integration: Add 1.0 mmol of anhydrous sodium acetate. Causality: The acetate acts as a mild base to liberate the free hydroxylamine nucleophile from its hydrochloride salt without creating a strongly basic environment that could trigger side reactions[7].

-

Sonication: Suspend the vessel in an ultrasonic bath (e.g., 40 kHz) maintained at 25–35 °C. Irradiate for 30–60 minutes. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup & Validation: Evaporate the ethanol under reduced pressure. Extract the residue with dichloromethane (CH₂Cl₂), wash with brine, and dry over anhydrous Na₂SO₄.

-

Self-Validation: Confirm product formation via LC-MS (target >85% purity) and ¹H-NMR (look for the characteristic broad singlet of the -OH proton around 11.0 ppm and the disappearance of the ketone carbonyl peak in ¹³C-NMR).

Ultrasound-assisted oximation workflow for high-yield analog synthesis.

Protocol B: High-Throughput Antifungal Susceptibility Testing (Microbroth Dilution)

Rationale: To evaluate the biological activity of synthesized oxime esters against A. niger, a microbroth dilution assay is preferred over disk diffusion due to its quantitative accuracy (MIC determination) and scalability[3].

Step-by-Step Workflow:

-

Inoculum Preparation: Culture A. niger on Potato Dextrose Agar (PDA) for 5-7 days. Harvest spores using sterile saline with 0.05% Tween 80. Adjust the spore suspension to 1×104 CFU/mL using a hemocytometer.

-

Compound Dilution: Dissolve the 3'-chloroacetophenone oxime derivative in DMSO to create a 10 mg/mL stock. Perform serial dilutions in RPMI 1640 broth (buffered to pH 7.0 with MOPS) across a 96-well plate to achieve final concentrations ranging from 0.5 to 100 µg/mL. Crucial: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

-

Inoculation & Controls: Add 100 µL of the spore suspension to each well.

-

Positive Control: Clotrimazole (known antifungal)[3].

-

Negative Control: Broth + 1% DMSO + Inoculum (Ensures baseline growth).

-

Sterility Control: Broth only.

-

-

Incubation & Readout: Incubate the plates at 35 °C for 48 hours.

-

Self-Validation (Resazurin Assay): Add 20 µL of 0.02% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A lack of color change definitively validates cell death/inhibition, eliminating the subjectivity of visual turbidity checks.

Conclusion

The 3'-chloroacetophenone oxime scaffold is a highly privileged structure in drug discovery. Its unique physicochemical properties—driven by the meta-chloro substitution—enable it to serve as a versatile intermediate for synthesizing potent mGlu5 modulators, antifungal agents, and NO-donating cardiovascular therapeutics. By employing modern synthetic techniques like ultrasound irradiation and rigorous, self-validating biological assays, researchers can rapidly expand this chemical space to discover novel, highly active pharmacological agents.

References

-

A Review of Biologically Active Oxime Ethers. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Available at:[Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. Available at:[Link]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Available at: [Link]

-

Synthesis of ketoximes under ultrasound irradiation. MDPI. Available at:[Link]

-

Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

- 1. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arpgweb.com [arpgweb.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy Acetophenone oxime | 613-91-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

Methodological & Application

Introduction: The Strategic Transformation of Oximes into Amides

An In-depth Guide to the Beckmann Rearrangement of 3'-Chloroacetophenone Oxime

The Beckmann rearrangement is a cornerstone of synthetic organic chemistry, providing a robust and reliable method for the transformation of ketoximes into N-substituted amides.[1][2] This acid-catalyzed reaction proceeds through a fascinating molecular rearrangement involving an alkyl or aryl group migration to an electron-deficient nitrogen atom.[3][4] Its applications are widespread, from the industrial synthesis of Nylon-6 via the rearrangement of cyclohexanone oxime to caprolactam, to the intricate construction of complex molecules in the pharmaceutical industry.[1][5]

This application note provides a comprehensive protocol for the Beckmann rearrangement of 3'-Chloroacetophenone oxime to yield N-(3-chlorophenyl)acetamide. This particular transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting N-aryl acetamide scaffold is a common feature in a multitude of biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and address critical safety and troubleshooting considerations to ensure a successful and safe execution of this valuable synthetic transformation.

The Underlying Mechanism: A Concerted Migration

The efficacy of the Beckmann rearrangement hinges on a well-orchestrated series of steps initiated by a strong acid catalyst, such as concentrated sulfuric acid.[6] The key event is the stereospecific migration of the group positioned anti (opposite) to the hydroxyl group of the oxime.[3][4]

The accepted mechanism proceeds as follows:

-

Protonation: The reaction begins with the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl into a much better leaving group (H₂O).[2][7]

-

Rearrangement and Water Elimination: In a concerted step, the group anti-periplanar to the leaving group migrates to the nitrogen atom. Simultaneously, the protonated hydroxyl group departs as a water molecule.[4][6] This migration avoids the formation of an unstable free nitrene and results in a resonance-stabilized nitrilium ion intermediate. For 3'-Chloroacetophenone oxime, the 3-chlorophenyl group is anti to the hydroxyl group and is thus the migrating group.

-

Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule from the reaction medium.

-

Deprotonation and Tautomerization: A subsequent deprotonation step yields an imidic acid (an enol-form of an amide), which rapidly tautomerizes to the more stable amide final product, N-(3-chlorophenyl)acetamide.[3]

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Beckmann Rearrangement: Mechanism, Steps & Uses Explained [vedantu.com]

- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. Beckmann Rearrangement [organic-chemistry.org]

- 5. beckmann rearrangement in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. electrophilic rearrangements [employees.csbsju.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Catalytic Reduction of 3'-Chloroacetophenone Oxime to 1-(3-Chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the catalytic reduction of 3'-chloroacetophenone oxime to the corresponding primary amine, 1-(3-chlorophenyl)ethanamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes detail two robust and scalable catalytic hydrogenation protocols using common heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel. The protocols are designed to provide high yields and purity, with a focus on practical application in a research and development setting.

Introduction: The Significance of Primary Amine Synthesis

Primary amines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry. The reduction of oximes represents a reliable and efficient pathway to access these valuable functional groups.[1] 3'-Chloroacetophenone oxime serves as a readily available starting material, derived from the condensation of 3'-chloroacetophenone with hydroxylamine. The resulting primary amine, 1-(3-chlorophenyl)ethanamine, is a key precursor for a multitude of bioactive molecules.

Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, scalability, and favorable environmental profile, utilizing molecular hydrogen as the reductant.[2] The choice of catalyst is critical and can significantly influence reaction kinetics, selectivity, and overall yield. This guide focuses on two widely employed and effective catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.

Reaction Mechanism and Pathway

The catalytic reduction of an oxime to a primary amine proceeds through the hydrogenation of the carbon-nitrogen double bond (C=N). The generally accepted mechanism involves the following key steps:

-

Adsorption: The oxime molecule adsorbs onto the surface of the metal catalyst.

-

Hydrogen Activation: Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms.

-

Hydrogenation: The activated hydrogen atoms are sequentially added across the C=N double bond of the oxime. This process may proceed through a hydroxylamine intermediate, which is further reduced to the primary amine with the elimination of a water molecule.

-

Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Caption: General reaction pathway for the catalytic reduction of 3'-Chloroacetophenone Oxime.

Comparative Overview of Catalytic Systems

The choice between Palladium on Carbon and Raney® Nickel often depends on substrate sensitivity, desired reaction conditions, and cost-effectiveness. Below is a summary of key characteristics for each catalyst in the context of oxime reduction.

| Catalyst | Key Advantages | Typical Reaction Conditions | Considerations |

| Palladium on Carbon (Pd/C) | - High activity and efficiency- Good functional group tolerance- Readily available and easy to handle | - Low to medium pressure H₂ (1-10 atm)- Protic solvents (e.g., Ethanol, Methanol)- Room temperature to moderate heat | - Can be pyrophoric, handle with care[3]- May catalyze dehalogenation at higher temperatures/pressures |

| Raney® Nickel | - Highly active for various reductions- Cost-effective for large-scale synthesis- Can be used under a range of conditions | - Low to high pressure H₂- Often used with basic or neutral media- Can be used for transfer hydrogenation[4] | - Pyrophoric, must be handled as a slurry[5]- Requires careful preparation and activation[6] |

Experimental Protocols

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the atmospheric pressure hydrogenation of 3'-chloroacetophenone oxime using 10% Pd/C as the catalyst. Protic solvents like ethanol or methanol are generally effective for this transformation.[3]

Materials:

-

3'-Chloroacetophenone oxime

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol), anhydrous

-

Hydrogen (H₂) gas supply (balloon or gas cylinder)

-

Celite®

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloroacetophenone oxime (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.2-0.5 M.

-

Inerting the Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture. Caution: Pd/C is flammable and should be handled with care in an inert atmosphere.[3]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For atmospheric pressure hydrogenation, a hydrogen-filled balloon is sufficient. For higher pressures, a Parr shaker or similar autoclave is required.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product. Caution: The filter cake containing Pd/C and adsorbed hydrogen is highly flammable and should not be allowed to dry.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)ethanamine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Workflow for the catalytic hydrogenation of 3'-Chloroacetophenone Oxime using Pd/C.

Protocol 2: Reduction using Raney® Nickel

This protocol describes the reduction of 3'-chloroacetophenone oxime using Raney® Nickel. This catalyst is often used as a slurry in water or ethanol to mitigate its pyrophoric nature.[5]

Materials:

-

3'-Chloroacetophenone oxime

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (or Methanol), anhydrous

-

Ammonia solution (optional, to suppress secondary amine formation)

-

Hydrogen (H₂) gas supply (Parr apparatus or autoclave)

-

Celite®

-

Standard glassware for organic synthesis

-